molecular formula C17H12F3N3O4 B2507640 (3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 1428371-96-3

(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Cat. No.: B2507640
CAS No.: 1428371-96-3
M. Wt: 379.295
InChI Key: SKJPXVJEGQFEEE-UHFFFAOYSA-N
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Description

(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C17H12F3N3O4 and its molecular weight is 379.295. The purity is usually 95%.
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Scientific Research Applications

Photochemical Reactions

The photochemical reaction of 2,5-disubstituted 1,3,4-oxadiazoles with furan, involving the compound , has been studied to yield cycloadducts and acylfuran derivatives through a novel photo-induced acylation pathway. This process highlights the utility of such compounds in synthesizing heterocyclic structures via photochemistry, potentially useful in material science and pharmacology (Tsuge, Oe, & Tashiro, 1973).

Aza-Piancatelli Rearrangement

The compound's involvement in the aza-Piancatelli rearrangement to afford trans-4,5-disubstituted cyclopentenone derivatives underlines its importance in organic synthesis. This method provides a strategic approach to constructing complex and pharmacologically relevant structures efficiently (Reddy et al., 2012).

Synthesis of Perfluoroalkyl-1,2,4-Oxadiazoles

A photochemical methodology for the synthesis of perfluoroalkyl-1,2,4-oxadiazoles, involving the compound, has been described. This showcases the chemical's role in generating fluorinated heterocycles, which are valuable in medicinal chemistry and materials science for their unique properties (Buscemi, Pace, & Vivona, 2000).

Microwave-Assisted Synthesis

The compound's derivatives have been synthesized using microwave irradiation, leading to potent anti-inflammatory and antibacterial agents. This indicates its potential as a core structure for developing new therapeutic agents, with efficient synthesis methods enhancing the drug discovery process (Ravula et al., 2016).

Protein Tyrosine Kinase Inhibition

Furan-2-yl(phenyl)methanone derivatives, related to the compound , have been synthesized and shown to exhibit promising protein tyrosine kinase inhibitory activity. This underscores the potential therapeutic applications of such compounds in targeting kinases involved in cancer and other diseases (Zheng et al., 2011).

Mechanism of Action

Properties

IUPAC Name

[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O4/c18-17(19,20)26-12-5-3-10(4-6-12)16(24)23-8-11(9-23)15-21-14(22-27-15)13-2-1-7-25-13/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJPXVJEGQFEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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